N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with various functional groups, including a chloro-substituted methoxyphenyl ring and a dimethylphenylmethylsulfanyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the 5-chloro-2-methoxyphenyl intermediate: This can be achieved through chlorination and methoxylation reactions.
Introduction of the acetamide group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the 3,5-dimethylphenylmethylsulfanyl group: This can be done through a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the acetamide intermediate.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Thiols, amines, alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the sulfanyl group.
N-(3,5-dimethylphenyl)acetamide: Lacks the chloro-methoxyphenyl group.
N-(5-chloro-2-methoxyphenyl)-2-phenylacetamide: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide is unique due to the presence of both the chloro-methoxyphenyl and dimethylphenylmethylsulfanyl groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-12-6-13(2)8-14(7-12)10-23-11-18(21)20-16-9-15(19)4-5-17(16)22-3/h4-9H,10-11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGWPVZPSGMRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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